molecular formula C7H9BO4S B1423230 (5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid CAS No. 1093120-64-9

(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid

Cat. No. B1423230
CAS RN: 1093120-64-9
M. Wt: 200.02 g/mol
InChI Key: QEBDDYBJDARVJR-UHFFFAOYSA-N
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Description

“(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C7H9BO4S . It is a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two hydrogens. Boronic acids are known for their versatile reactivity and have found use in a wide range of chemical reactions .


Molecular Structure Analysis

The molecular structure of “(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid” is characterized by a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) with an ethoxycarbonyl group (COOCH2CH3) and a boronic acid group (B(OH)2) attached .


Chemical Reactions Analysis

Boronic acids, including “(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid”, are known for their versatile reactivity. They are commonly used in Suzuki-Miyaura cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds . They can also participate in other types of reactions, such as copper-catalyzed nitration reactions and chain-growth catalyst transfer polycondensation .

Scientific Research Applications

Palladium-Catalyzed Pathways to Aryl-Substituted Indenes

Boronic acids, including derivatives like "(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid", have been utilized in palladium-catalyzed pathways to synthesize aryl-substituted indenes, which are valuable for the further synthesis of ansa-metallocenes. These metallocenes are components of highly active and stereoselective olefin polymerization catalysts, showcasing the compound's role in the development of advanced materials for industrial applications (Izmer et al., 2006).

Optoelectronic Applications

In the realm of optoelectronics, thiophene substituted 1,3,4-oxadiazole derivatives, which include ethoxycarbonyl thiophene boronic acid derivatives, have been explored for their photophysical and electrochemical properties. These compounds exhibit promising characteristics for applications in organic light-emitting diodes (OLEDs), solar cells, chemosensors, and the detection of explosives, highlighting the compound's significance in the development of new materials for electronics and sensors (Thippeswamy et al., 2021).

Suzuki Polycondensation

The use of thiophenebisboronic derivatives, related to "(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid", in palladium-catalyzed Suzuki polycondensations has been demonstrated. This process leads to the creation of well-defined alternating thiophene−phenylene copolymers, which are of interest for their potential applications in conducting materials and electronic devices, showcasing the compound's utility in polymer science (Jayakannan et al., 2001).

Fluorescence Quenching Studies

The study of fluorescence quenching in boronic acid derivatives, including compounds similar to "(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid", has provided insights into their photophysical properties. These studies are crucial for the development of fluorescent sensors and probes for biological and chemical sensing applications, illustrating the compound's importance in analytical chemistry (Geethanjali et al., 2015).

Catalytic Chemical Amide Synthesis

The compound has been implicated in catalytic chemical amide synthesis, facilitating the creation of amide bonds at room temperature. This application is particularly significant for peptide synthesis, where the compound serves as a bench-stable catalyst, enabling efficient coupling of carboxylic acids and amines. This showcases its utility in peptide and protein engineering (El Dine et al., 2015).

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of a covalent bond with a hydroxyl (-OH) group. In the case of the Suzuki-Miyaura cross-coupling reaction, the boronic acid reacts with a halide compound in the presence of a palladium catalyst to form a new carbon-carbon bond .

properties

IUPAC Name

(5-ethoxycarbonylthiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BO4S/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBDDYBJDARVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C(=O)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694516
Record name [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Ethoxycarbonyl)thiophen-2-yl)boronic acid

CAS RN

1093120-64-9
Record name [5-(Ethoxycarbonyl)thiophen-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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